molecular formula C15H13F3O3S2 B1354423 Diphenyl(vinyl)sulfonium trifluoromethanesulfonate CAS No. 247129-88-0

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate

Cat. No. B1354423
M. Wt: 362.4 g/mol
InChI Key: OKDGDBRZMJNKLV-UHFFFAOYSA-M
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Description

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is a derivative of sulfonic acid and can be used as an organic reagent . It can be used as a raw material for organic synthesis with styrene derivatives to synthesize 2-arylazo pyridine at low temperature .


Molecular Structure Analysis

The InChI code for Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is 1S/C14H13S.CHF3O3S/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)8(5,6)7/h2-12H,1H2;(H,5,6,7)/q+1;/p-1 .

Scientific Research Applications

Preparation and reactions of β-trifluoromethyl vinyl sulfonium salt

This crystalline reagent, derived from diphenyl iodonium salt, showcased versatile transformations such as aziridination and vinylation, generating trifluoromethylated compounds with excellent yields (Maeda et al., 2010).

Epoxy-annulations with alpha-amido ketones

Diphenyl vinyl sulfonium salt underwent highly diastereoselective epoxy-annulation reactions with chiral amido-ketones. The process was influenced more by the reagent's chirality than the substrate, enabling kinetic resolution of racemic amido-ketones (Unthank et al., 2008).

Advanced Chemical Reactions

Synthesis of trifluoromethylated cyclopropane derivatives

(E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate was used for double alkylation with active methylene compounds, yielding trifluoromethylated cyclopropane derivatives efficiently. These derivatives underwent further transformations to create complex structures like trifluoromethylated dihydroaminothiophene and aminothiophene (Kasai et al., 2012).

Cyclopropanation of oxindoles

Zinc triflate-mediated cyclopropanation of oxindoles using vinyl diphenyl sulfonium triflate showcased high yields, tolerance to a wide range of functional groups, and potential for late-stage functionalization of complex molecules (Zhou et al., 2017).

Membrane Technology and Conductivity

Sulfonated polyimide/protic ionic liquid composite membranes

The use of ionic liquids with vinyl groups, like 1-vinylimidazolium trifluoromethanesulfonate, in preparing composite membranes significantly enhanced the conductivity of proton exchange membranes. These materials are crucial for applications like fuel cells (Chen et al., 2013).

Safety And Hazards

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is associated with several hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13S.CHF3O3S/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)8(5,6)7/h2-12H,1H2;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDGDBRZMJNKLV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[S+](C1=CC=CC=C1)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate

CAS RN

247129-88-0
Record name Sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247129-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate
Reactant of Route 2
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate
Reactant of Route 3
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate
Reactant of Route 4
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate
Reactant of Route 5
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate
Reactant of Route 6
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate

Citations

For This Compound
1
Citations
CG Kokotos, EM McGarrigle, VK Aggarwal - Synlett, 2008 - thieme-connect.com
Coupling of diphenylvinyl sulfonium triflate with nucleophiles and either aldehydes or imines gives epoxides and aziridines, respectively, in a three-component reaction. cis-Aziridines …
Number of citations: 26 www.thieme-connect.com

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